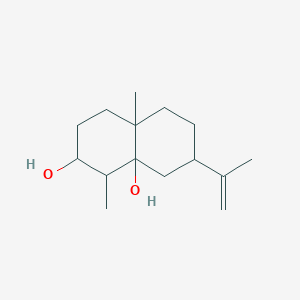
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol is an organic compound that belongs to the class of naphthalene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol typically involves multiple steps, including:
Formation of the naphthalene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of substituents: The methyl and prop-1-en-2-yl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, hydroxyl groups may participate in hydrogen bonding, while alkyl groups may influence hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4a-Dimethyl-7-(prop-1-en-2-yl)naphthalene: Lacks hydroxyl groups.
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene: Lacks hydroxyl groups and has a fully saturated naphthalene core.
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol is unique due to the presence of both hydroxyl groups and the specific arrangement of its substituents. This combination of features may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
73839-11-9 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
1,4a-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,8a-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)12-5-7-14(4)8-6-13(16)11(3)15(14,17)9-12/h11-13,16-17H,1,5-9H2,2-4H3 |
InChI-Schlüssel |
XLZGTSHBYJETKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCC2(C1(CC(CC2)C(=C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




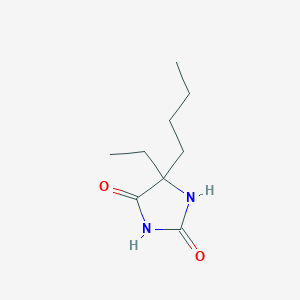
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
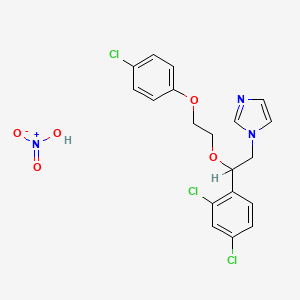


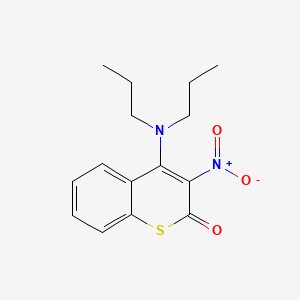
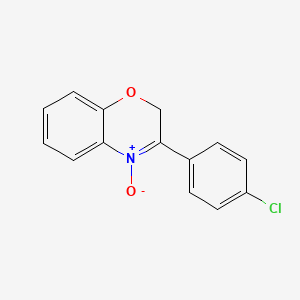

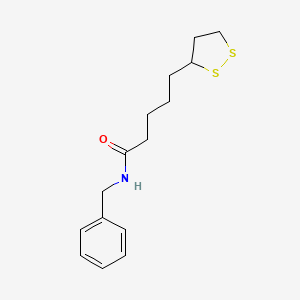
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
